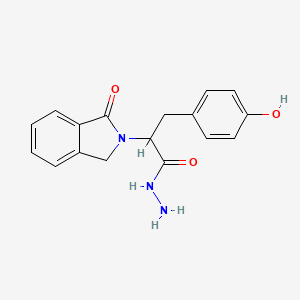

3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide, commonly referred to as HPIP, is a compound that has been studied for its potential applications in scientific research. HPIP is a derivative of hydrazide, a type of chemical compound that contains two nitrogen atoms linked together by a double bond. HPIP has been of interest to researchers due to its unique properties, which include its ability to form strong covalent bonds with other molecules and its potential to act as a chelating agent.

Scientific Research Applications

Applications in Organic Chemistry and Synthesis

Research on compounds structurally related to 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide highlights their significance in the synthesis of heterocyclic compounds such as oxazines and benzoxazines. These compounds are essential in developing chiral synthons for asymmetric synthesis, showcasing their utility in organic chemistry (M. Sainsbury, 1991).

Role in Pharmacology and Drug Design

Hydroxycoumarins, with a structural resemblance to the compound , have been extensively studied for their chemical, photochemical, and biological properties. These studies underpin their significant role in genetics, pharmacology, and microbiology, demonstrating the broad applications of such compounds beyond their traditional uses (Jules Yoda, 2020).

Environmental and Health Implications

The degradation pathways and by-products of pharmaceutical compounds, including those structurally related to 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide, have been a focus of research due to their environmental persistence and potential biotoxicity. Advanced oxidation processes (AOPs) studies provide insights into the environmental fate and treatment of these compounds, contributing to the field of environmental science and pollution treatment (Mohammad Qutob et al., 2022).

Antimicrobial Applications

Compounds with a hydroxyphenyl structure have shown promising antimicrobial activity against a range of microorganisms, including those responsible for food decay and human pathogens. This broad-spectrum activity against both planktonic and sessile cells highlights their potential in developing new antimicrobial agents (A. Marchese et al., 2017).

properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c18-19-16(22)15(9-11-5-7-13(21)8-6-11)20-10-12-3-1-2-4-14(12)17(20)23/h1-8,15,21H,9-10,18H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASAGEUJTYPSKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328061 |

Source

|

| Record name | 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665776 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide | |

CAS RN |

477871-35-5 |

Source

|

| Record name | 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2443047.png)

![(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2443050.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2443051.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2443059.png)

![2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2443067.png)